molecular formula C6H8N4O2 B1598353 2-(1-Methylhydrazino)-3-nitropyridine CAS No. 30963-12-3

2-(1-Methylhydrazino)-3-nitropyridine

Cat. No.: B1598353
CAS No.: 30963-12-3
M. Wt: 168.15 g/mol
InChI Key: YUPKCYOYHLBERF-UHFFFAOYSA-N
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Description

2-(1-Methylhydrazino)-3-nitropyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a nitro group at the third position and a methylhydrazino group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazino)-3-nitropyridine typically involves the nitration of 2-(1-Methylhydrazino)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazino)-3-nitropyridine undergoes various chemical reactions, including:

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

      Conditions: The reaction is carried out under hydrogenation conditions at room temperature or slightly elevated temperatures.

      Products: The nitro group is reduced to an amino group, resulting in the formation of 2-(1-Methylhydrazino)-3-aminopyridine.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus pentachloride.

      Conditions: The reaction is conducted at room temperature or under reflux conditions.

      Products: The hydrazino group can be substituted with halogens, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used to oxidize the methylhydrazino group to a corresponding oxo derivative.

    Hydrolysis: Acidic or basic hydrolysis can be employed to cleave the hydrazino group, resulting in the formation of pyridine derivatives.

Scientific Research Applications

2-(1-Methylhydrazino)-3-nitropyridine has several scientific research applications:

  • Medicinal Chemistry

      Antimicrobial Agents: The compound’s derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.

      Anticancer Research: Studies have explored its use in developing anticancer drugs that target specific cellular pathways.

  • Materials Science

      Polymer Synthesis: It can be used as a monomer in the synthesis of polymers with unique electronic and optical properties.

      Catalysis: The compound’s derivatives serve as catalysts in various organic transformations.

  • Biological Studies

      Enzyme Inhibition: It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methylhydrazino)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitropyridine: Lacks the methylhydrazino group, reducing its potential for forming hydrogen bonds with target molecules.

    2-(1-Methylhydrazino)-4-nitropyridine: Similar structure but with the nitro group at a different position, leading to different reactivity and applications.

Uniqueness

2-(1-Methylhydrazino)-3-nitropyridine is unique due to the presence of both the nitro and methylhydrazino groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-methyl-1-(3-nitropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c1-9(7)6-5(10(11)12)3-2-4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPKCYOYHLBERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380295
Record name 2-(1-Methylhydrazino)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30963-12-3
Record name 2-(1-Methylhydrazino)-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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